molecular formula C13H17N B12976965 (R)-2-(3-Vinylphenyl)piperidine

(R)-2-(3-Vinylphenyl)piperidine

Cat. No.: B12976965
M. Wt: 187.28 g/mol
InChI Key: UYJUGLXRVSWTTG-CYBMUJFWSA-N
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Description

(R)-2-(3-Vinylphenyl)piperidine is a chiral piperidine derivative characterized by a vinyl-substituted phenyl group at the 3-position of the aromatic ring and a piperidine core with an (R)-configuration at the stereogenic center. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility as scaffolds for targeting neurotransmitter receptors, enzymes, and ion channels.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

(2R)-2-(3-ethenylphenyl)piperidine

InChI

InChI=1S/C13H17N/c1-2-11-6-5-7-12(10-11)13-8-3-4-9-14-13/h2,5-7,10,13-14H,1,3-4,8-9H2/t13-/m1/s1

InChI Key

UYJUGLXRVSWTTG-CYBMUJFWSA-N

Isomeric SMILES

C=CC1=CC(=CC=C1)[C@H]2CCCCN2

Canonical SMILES

C=CC1=CC(=CC=C1)C2CCCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Vinylphenyl)piperidine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate piperidine derivative.

    Vinylation: The vinyl group is introduced to the phenyl ring through a palladium-catalyzed Heck reaction. This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-2-(3-Vinylphenyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Vinylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethyl-substituted piperidine.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

®-2-(3-Vinylphenyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies investigating the interaction of chiral molecules with biological targets.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(3-Vinylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues of Piperidine Derivatives

Piperidine-based compounds often differ in substituents on the nitrogen atom, aromatic ring modifications, and stereochemistry. Below is a comparison with key analogs:

Table 1: Structural and Pharmacological Comparison of Piperidine Derivatives
Compound Name Key Structural Features Pharmacological Activity Potency/Selectivity Insights Source
ABP-6 Large alkyl on piperidine N; 4-chlorophenyl substituent nAChR negative allosteric modulator 3–4× improved potency vs. earlier analogs
APB-10 4-methoxyphenyl substituent; heterocyclic ester nAChR modulator Minor activity differences vs. APB-6
APB-12 Pyrrolidine ring (vs. piperidine); hydroxymethyl linker nAChR modulator Altered binding due to ring size reduction
JDTic (4) Tetrahydroisoquinoline-piperidine hybrid Opioid pan-antagonist (μ, δ, κ receptors) Ki = 0.4–1.3 nM for opioid receptors
(R)-(E,E)-2-(1,3-pentadienyl)-piperidine Conjugated diene substituent on piperidine Antimicrobial (from Streptomyces sp.) Structural similarity to natural products
(3R)-3-ethyl-3-phenylpiperidine-2,6-dione Glutarimide core; ethyl and phenyl substituents Sedative/hypnotic (historical use) Stereochemistry impacts metabolic stability

Key Findings from Structure-Activity Relationship (SAR) Studies

Substituents on Piperidine Nitrogen: Large alkyl groups (e.g., in ABP-6) enhance potency at nAChRs by improving hydrophobic interactions with receptor pockets . Smaller groups (e.g., in JDTic) favor opioid receptor binding, where a rigid tetrahydroisoquinoline moiety is critical for nanomolar affinity .

Aromatic Ring Modifications :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in ABP-6) vs. electron-donating groups (e.g., 4-methoxyphenyl in APB-10) show minimal differences in nAChR activity, suggesting steric effects dominate over electronic effects .
  • The vinyl group in (R)-2-(3-vinylphenyl)piperidine may mimic conjugated systems in (R)-(E,E)-2-(1,3-pentadienyl)-piperidine, which exhibits antimicrobial activity .

Stereochemical Influence: Chiral piperidine β-enaminoketones (e.g., (8aR)-configured derivatives) demonstrate strict stereochemical requirements for biological activity, as confirmed by X-ray crystallography . The (R)-configuration in glutethimide analogs (e.g., (3R)-3-ethyl-3-phenylpiperidine-2,6-dione) correlates with metabolic stability and historical sedative effects .

Ring Size and Flexibility :

  • Replacing piperidine with pyrrolidine (e.g., APB-12) reduces ring flexibility, altering binding kinetics at nAChRs .

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